molecular formula C15H14IN3O3 B11534003 N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11534003
M. Wt: 411.19 g/mol
InChI Key: YQSSQXHKAVUACY-QGMBQPNBSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an ethoxy group, a hydroxy group, and an iodine atom on the phenyl ring, as well as a pyridine ring attached to the carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the hydroxy and iodine groups can enhance its binding affinity and specificity towards certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxy and hydroxy groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14IN3O3

Molecular Weight

411.19 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H14IN3O3/c1-2-22-13-7-10(6-12(16)14(13)20)8-18-19-15(21)11-4-3-5-17-9-11/h3-9,20H,2H2,1H3,(H,19,21)/b18-8+

InChI Key

YQSSQXHKAVUACY-QGMBQPNBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CN=CC=C2)I)O

Origin of Product

United States

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